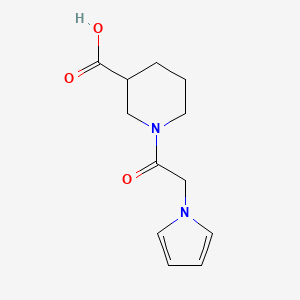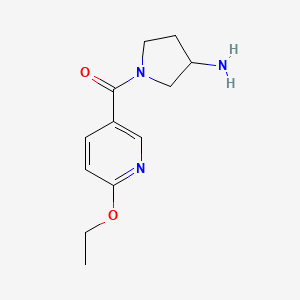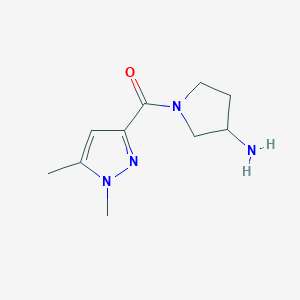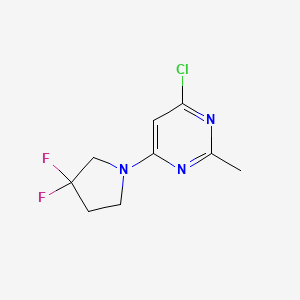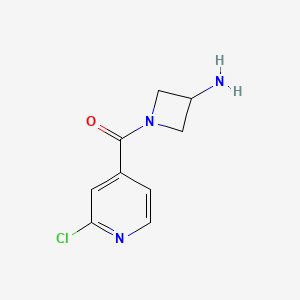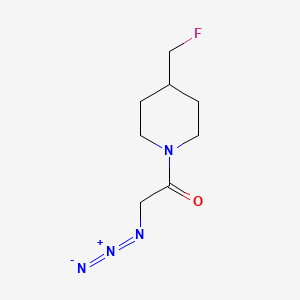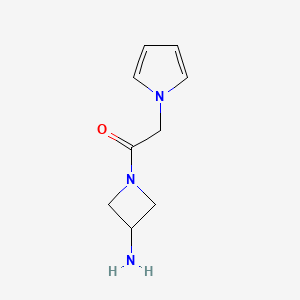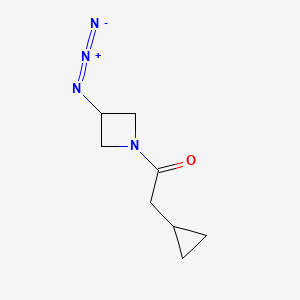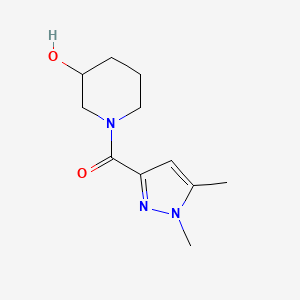
(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypiperidin-1-yl)methanone
Übersicht
Beschreibung
(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypiperidin-1-yl)methanone, also known as DMHP, is an organic compound with a variety of applications in the laboratory and in scientific research. It is a pyrazole derivative that is synthesized from the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and 3-hydroxypiperidine. The compound is a colorless liquid that is insoluble in water, but soluble in organic solvents. DMHP has been used in a variety of laboratory experiments, as well as in research studies, and has been shown to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Pyrazole derivatives are synthesized through various chemical reactions, emphasizing their versatility in organic synthesis. One approach includes the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, leading to substituted pyrazoles. These compounds are characterized using spectral analysis techniques such as 1H NMR, 13C NMR, and mass spectroscopy to confirm their structures. This method allows for the efficient production of compounds with potential antibacterial and antioxidant activities (Golea Lynda, 2021).
Biological Activities and Applications
Pyrazole derivatives have been evaluated for their antimicrobial, anticancer, and antioxidant activities. Specific compounds have shown higher anticancer activity than reference drugs, demonstrating their potential in cancer therapy. Furthermore, many of these compounds exhibit good to excellent antimicrobial activity, indicating their potential as antibacterial agents (H. Hafez et al., 2016). The synthesis of these compounds involves a variety of chemical reactions, showcasing the chemical diversity and potential for generating new molecules with significant biological activities.
Computational Studies and Molecular Docking
Computational studies and molecular docking have been utilized to predict the biological activities of synthesized pyrazole derivatives. These studies help in understanding the interaction between the compounds and their target enzymes or receptors, aiding in the design of more effective and selective agents. The use of density functional theory (DFT) and molecular docking tools provides insights into the mechanisms of action and potential applications of these compounds in medicinal chemistry (E. Mabrouk et al., 2020).
Eigenschaften
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-6-10(12-13(8)2)11(16)14-5-3-4-9(15)7-14/h6,9,15H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKDYVBGVXNZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypiperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




